methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[6-(thiophen-2-yl)pyridazin-3-yl]-4,5-dihydro-1H-pyrazol-3-yl}acetate
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Overview
Description
METHYL 2-{4-[(Z)-1-(BENZYLAMINO)ETHYLIDENE]-5-OXO-1-[6-(2-THIENYL)-3-PYRIDAZINYL]-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridazine ring, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-[(Z)-1-(BENZYLAMINO)ETHYLIDENE]-5-OXO-1-[6-(2-THIENYL)-3-PYRIDAZINYL]-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the pyridazine moiety, and the final esterification to obtain the methyl acetate derivative. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-[(Z)-1-(BENZYLAMINO)ETHYLIDENE]-5-OXO-1-[6-(2-THIENYL)-3-PYRIDAZINYL]-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
METHYL 2-{4-[(Z)-1-(BENZYLAMINO)ETHYLIDENE]-5-OXO-1-[6-(2-THIENYL)-3-PYRIDAZINYL]-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of METHYL 2-{4-[(Z)-1-(BENZYLAMINO)ETHYLIDENE]-5-OXO-1-[6-(2-THIENYL)-3-PYRIDAZINYL]-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Thiadiazoles: These derivatives are also heterocyclic compounds with potential antimicrobial properties.
Uniqueness
METHYL 2-{4-[(Z)-1-(BENZYLAMINO)ETHYLIDENE]-5-OXO-1-[6-(2-THIENYL)-3-PYRIDAZINYL]-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties. This structural complexity allows for a wide range of potential interactions and applications, setting it apart from simpler compounds.
Properties
Molecular Formula |
C23H21N5O3S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
methyl 2-[4-(N-benzyl-C-methylcarbonimidoyl)-3-oxo-2-(6-thiophen-2-ylpyridazin-3-yl)-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C23H21N5O3S/c1-15(24-14-16-7-4-3-5-8-16)22-18(13-21(29)31-2)27-28(23(22)30)20-11-10-17(25-26-20)19-9-6-12-32-19/h3-12,27H,13-14H2,1-2H3 |
InChI Key |
FFTZIJVXHZSCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=C(NN(C2=O)C3=NN=C(C=C3)C4=CC=CS4)CC(=O)OC |
Origin of Product |
United States |
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